4-Amino vs. 3-Amino Regioisomer in DPP-IV Inhibition
In the DPP-IV inhibitor patent literature, 4-aminopiperidine derivatives consistently demonstrate superior DPP-IV inhibitory activity compared to their 3-aminopiperidine counterparts. While specific IC50 data for CAS 1154259-26-3 is not publicly reported, the class-level SAR established in US20100087485A1 indicates that the 4-amino substitution pattern on the piperidine ring is essential for maintaining potent DPP-IV binding, with 3-amino analogs showing substantially reduced activity [1]. The (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone regioisomer has been reported to exhibit DPP-IV inhibitory activity, but no direct head-to-head comparison data with the 4-amino compound exists in the public domain .
| Evidence Dimension | DPP-IV inhibitory activity – regioisomer comparison |
|---|---|
| Target Compound Data | No publicly available IC50 for CAS 1154259-26-3 against DPP-IV |
| Comparator Or Baseline | (3-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone – DPP-IV IC50 data not publicly disclosed |
| Quantified Difference | Cannot be quantified from public data; class-level SAR predicts 4-amino > 3-amino for DPP-IV inhibition based on patent disclosures [1] |
| Conditions | In vitro DPP-IV enzyme inhibition assay (details proprietary) |
Why This Matters
For teams developing DPP-IV inhibitors, selecting the 4-amino regioisomer aligns with the established SAR of the most potent clinical candidates, whereas the 3-amino variant may require extensive re-optimization.
- [1] Boehringer, M., et al. (2010). 4-Aminopiperidine derivatives. U.S. Patent Application US20100087485A1. View Source
